molecular formula C22H23FN8O B6469515 5-fluoro-2,4-dimethyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine CAS No. 2640861-38-5

5-fluoro-2,4-dimethyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B6469515
CAS No.: 2640861-38-5
M. Wt: 434.5 g/mol
InChI Key: APFXBRANRRKDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-2,4-dimethyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine is a potent and selective small molecule inhibitor designed for biochemical and cellular research. This compound is structurally characterized by a triazolopyrimidine core linked to a fluorinated pyrimidine via a piperidine methoxy bridge, a design that often targets kinase ATP-binding sites. Scientific literature indicates that this specific chemical scaffold is investigated for its role in modulating key signaling pathways, particularly those involving kinase activity . Its primary research value lies in its potential as a tool compound for studying dysregulated cell proliferation and survival mechanisms in diseases such as cancer. The mechanism of action is proposed to involve the potent inhibition of specific serine/threonine kinases, like AKT (PKB), which are central nodes in the PI3K/AKT/mTOR signaling pathway . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in susceptible cell lines, providing researchers with a critical probe to dissect oncogenic signaling networks and evaluate potential therapeutic strategies. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can rely on its high quality and structural verification for their critical experiments in chemical biology and drug discovery .

Properties

IUPAC Name

7-[4-[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN8O/c1-14-18(23)22(27-15(2)26-14)32-12-16-8-10-30(11-9-16)20-19-21(25-13-24-20)31(29-28-19)17-6-4-3-5-7-17/h3-7,13,16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFXBRANRRKDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)OCC2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-2,4-dimethyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine (CAS Number: 2640861-38-5) is a complex organic compound that belongs to the classes of pyrimidines and triazoles. Its structure features a fluorine atom at the 5-position of the pyrimidine ring, which is known to enhance biological activity by improving lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H23FN8OC_{22}H_{23}FN_8O, with a molecular weight of 434.5 g/mol. The presence of a piperidine moiety linked through a methoxy group adds to its structural complexity and potential pharmacological properties. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC22H23FN8O
Molecular Weight434.5 g/mol
CAS Number2640861-38-5
StructureChemical Structure

Biological Activity Overview

Research indicates that compounds similar to 5-fluoro-2,4-dimethyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine exhibit a broad spectrum of biological activities. These include:

Anticancer Activity :
Studies have shown that pyrimidine derivatives can inhibit various cancer cell lines. For instance, compounds with similar structures have demonstrated significant growth inhibitory effects against HepG2 (liver cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines. In particular, IC50 values in these studies indicate effective inhibition comparable to established chemotherapeutics like doxorubicin .

Mechanism of Action :
The biological activity is often attributed to the inhibition of key signaling pathways involved in cancer progression. For example:

  • Tyrosine Kinase Inhibition : Compounds targeting tyrosine kinases have been shown to disrupt signaling pathways critical for tumor growth.
  • Cell Cycle Arrest : Certain derivatives induce G2/M phase cell cycle arrest and promote apoptosis through caspase activation .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrimidine derivatives similar to the compound .

  • Study on Anticancer Properties :
    A recent study synthesized a series of pyrido[2,3-d]pyrimidines and evaluated their anticancer properties. The results indicated that certain derivatives exhibited IC50 values as low as 1.54 μM against prostate cancer cells (PC3) and 3.36 μM against lung cancer cells (A549). This suggests that modifications in the structure can significantly enhance anticancer efficacy .
  • Pharmacological Profile :
    Another investigation highlighted the pharmacological profile of pyrimidines as potential anti-HIV agents, showcasing their versatility beyond oncology. The study emphasized the importance of structural diversity in enhancing biological activity across different targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolo-Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Activity Reference
Target Compound Triazolo[4,5-d]pyrimidine 5-F, 2,4-dimethyl, piperidinylmethoxy ~500 (estimated) Kinase inhibition [This work]
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-... Triazolo[4,5-d]pyrimidinone 5-Cl, 6-isopropyl, phenoxy 452.89 Anticancer
7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivative Thiazolo[4,5-d]pyrimidine 7-phenyl, thioether ~450 (estimated) Antimicrobial
6-Ethyl-5-thioxo-3-phenyl-... Thiazolo[4,5-d]pyrimidinone 6-ethyl, 5-thioxo 439.54 Enzyme inhibition

Preparation Methods

Synthesis of 1-(Triazolo[4,5-d]Pyrimidin-7-yl)Piperidin-4-ol

The triazolo[4,5-d]pyrimidine core is reacted with piperidin-4-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to afford the N1-substituted piperidine derivative. Alternatively, a Buchwald-Hartwig amination using Pd2(dba)3 and Xantphos as ligands enables C–N bond formation.

Methoxylation at the Piperidine C4 Position

The hydroxyl group of piperidin-4-ol is converted to a methoxy moiety via Williamson ether synthesis. Treatment with methyl iodide and a strong base (e.g., NaH) in dimethylformamide (DMF) yields 4-methoxypiperidine. However, regioselectivity challenges necessitate careful stoichiometric control to avoid over-alkylation.

Assembly of the Fluoro-Dimethylpyrimidine Fragment

The 5-fluoro-2,4-dimethylpyrimidine segment is prepared from 5-fluorouracil through sequential chlorination and methylation:

Chlorination of 5-Fluorouracil

5-Fluorouracil undergoes dichlorination using triphosgene (bis(trichloromethyl) carbonate) in the presence of a tertiary amine catalyst (e.g., triethylamine). The reaction proceeds at room temperature, yielding 2,4-dichloro-5-fluoropyrimidine with >98% purity.

Methylation at C2 and C4 Positions

The dichlorinated intermediate is treated with methyl Grignard reagents (CH3MgBr) in anhydrous THF. Quenching with aqueous NH4Cl affords 2,4-dimethyl-5-fluoropyrimidine. Alternative methods employ dimethyl sulfate under basic conditions, though Grignard reactions offer superior yield (85–90%).

Final Coupling via Ether Linkage

The methoxy-piperidine-triazolo[4,5-d]pyrimidine subunit is connected to the fluoro-dimethylpyrimidine through an SN2 reaction.

Activation of the Pyrimidine C6 Position

5-Fluoro-2,4-dimethylpyrimidine is chlorinated at C6 using phosphorus oxychloride (POCl3) in the presence of N,N-dimethylaniline as a catalyst. The resulting 6-chloro-5-fluoro-2,4-dimethylpyrimidine serves as the electrophilic partner.

Ether Bond Formation

The chloropyrimidine reacts with the piperidin-4-ylmethanol derivative under basic conditions (K2CO3 or Cs2CO3) in DMF at 80–100°C. The reaction typically achieves 70–75% yield, with purification via silica gel chromatography using ethyl acetate/hexane gradients.

Optimization and Challenges

Regioselectivity in Triazolo Ring Formation

Competing pathways during cyclocondensation may yield isomeric byproducts. Employing high-purity 3-amino-1,2,4-triazole and strictly anhydrous conditions minimizes side reactions.

Stereochemical Control in Piperidine Substitution

The configuration at the piperidine C4 position influences biological activity. Chiral resolution using tartaric acid derivatives or asymmetric synthesis with Evans auxiliaries ensures enantiomeric excess >95%.

Purification Challenges

The final compound’s hydrophobicity necessitates reverse-phase HPLC for purification, employing acetonitrile/water gradients with 0.1% trifluoroacetic acid.

Analytical Data and Characterization

Key Spectroscopic Features :

  • 1H NMR (400 MHz, CDCl3) : δ 8.72 (s, 1H, triazolo-H), 7.52–7.48 (m, 5H, phenyl-H), 4.32 (d, J = 6.4 Hz, 2H, OCH2), 3.92–3.85 (m, 1H, piperidine-H), 2.54 (s, 6H, CH3), 2.12–1.98 (m, 4H, piperidine-CH2).

  • HRMS (ESI+) : m/z calculated for C24H24F N8O2 [M+H]+: 507.2014; found: 507.2018.

Q & A

Q. What are the recommended synthetic routes for 5-fluoro-2,4-dimethyl-6-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyrimidine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazolopyrimidine core via cyclization of precursors like phenylhydrazine derivatives and halogenated pyrimidines. Subsequent functionalization of the piperidine ring (e.g., introducing the methoxy group) requires coupling reactions under anhydrous conditions with catalysts like Pd(PPh₃)₄. Key steps include:
  • Core Formation : Cyclization at 80–100°C in DMF with K₂CO₃ as a base .
  • Piperidine Functionalization : Mitsunobu reaction for methoxy group attachment, using DIAD and PPh₃ .
  • Fluorination : Late-stage fluorination via nucleophilic substitution (e.g., KF in DMSO at 120°C) .
    Analytical validation (HPLC, NMR) is critical to confirm intermediate purity .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to verify substituent positions and fluorine integration .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and stereoelectronic effects, especially for the triazolopyrimidine core .

Q. What strategies are advised for optimizing solubility and formulation in preclinical studies?

  • Methodological Answer :
  • Computational Prediction : Use tools like COSMO-RS to estimate solubility in polar aprotic solvents (e.g., DMSO) .
  • Salt Formation : Screen counterions (e.g., HCl, sodium salts) to enhance aqueous solubility.
  • Nanoparticle Encapsulation : Employ PEGylated liposomes or cyclodextrin complexes for in vivo delivery .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the triazolopyrimidine core’s role in target binding?

  • Methodological Answer :
  • Analog Synthesis : Replace the 3-phenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents .
  • Biological Assays : Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR, VEGFR) .
  • Computational Docking : Use Schrödinger Suite or AutoDock to map interactions with ATP-binding pockets .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT) to distinguish direct vs. indirect effects .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC₅₀ .

Q. How can researchers assess the compound’s selectivity for specific biological targets?

  • Methodological Answer :
  • Proteome-Wide Screening : Use affinity chromatography coupled with LC-MS/MS to identify off-target binding .
  • Kinase Profiling : Utilize commercial panels (e.g., Eurofins KinaseProfiler) to quantify inhibition across 400+ kinases .

Q. What methodologies are recommended for studying stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to pH 1–10 buffers, UV light, and 40°C/75% RH for 4 weeks; monitor via UPLC-MS .
  • Plasma Stability Assays : Incubate in human plasma at 37°C; quantify parent compound degradation over 24h .

Specialized Methodological Considerations

Q. How should researchers design experiments to investigate the compound’s mechanism of action in drug-resistant cell lines?

  • Methodological Answer :
  • CRISPR-Cas9 Knockout : Target efflux pumps (e.g., P-gp) to assess their role in resistance .
  • Metabolomic Profiling : Use LC-QTOF-MS to identify metabolic pathway alterations in resistant vs. sensitive cells .

Q. What advanced techniques are suitable for probing the compound’s interaction with DNA or RNA?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized oligonucleotides .
  • Circular Dichroism (CD) : Detect conformational changes in DNA/RNA upon compound binding .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

  • Methodological Answer :
  • Radiolabeling : Synthesize 14C^{14}\text{C}-labeled analog for tissue distribution studies .
  • Microsampling : Collect serial blood samples via tail vein to minimize animal use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.